molecular formula C16H12N4O2S B12573662 Agn-PC-0nhjsd CAS No. 496869-16-0

Agn-PC-0nhjsd

Cat. No.: B12573662
CAS No.: 496869-16-0
M. Wt: 324.4 g/mol
InChI Key: HVXQJSVNNBGJDI-UHFFFAOYSA-N
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Description

Agn-PC-0nhjsd (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by its high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for neuropharmacological applications . Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media
  • Bioavailability Score: 0.55
  • TPSA: 40.46 Ų
  • Synthetic Accessibility: 2.07 (indicating moderate synthetic complexity)

The compound was synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C .

Properties

CAS No.

496869-16-0

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)iminomethyl]-4-(1,3-thiazol-2-yldiazenyl)phenol

InChI

InChI=1S/C16H12N4O2S/c21-14-6-5-12(19-20-16-17-7-8-23-16)9-11(14)10-18-13-3-1-2-4-15(13)22/h1-10,21-22H

InChI Key

HVXQJSVNNBGJDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)N=NC3=NC=CS3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0nhjsd involves multiple steps, typically starting with the preparation of precursor compounds. The primary methods include:

Industrial Production Methods

Industrial production of this compound typically employs the polyol method due to its efficiency and scalability. This method allows for the production of large quantities of the compound with consistent quality.

Mechanism of Action

The mechanism of action of Agn-PC-0nhjsd involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0nhjsd belongs to the arylboronic acid family, which is widely studied for applications in medicinal chemistry and materials science. Below is a comparative analysis with structurally related compounds, ranked by similarity scores (0.71–0.87) from computational ligand-based screening :

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Log Po/w (XLOGP3) Solubility (mg/mL) Bioavailability Score BBB Permeability PAINS Alerts Similarity Score
This compound C₆H₅BBrClO₂ 235.27 2.15 0.24 0.55 Yes 0
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ 219.26 1.98 0.18 0.48 No 0 0.87
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₃BBrCl₂O₂ 254.26 2.73 0.12 0.42 No 1 0.78
(4-Fluoro-2-nitrophenyl)boronic acid C₆H₄BFNO₄ 184.91 1.56 0.31 0.60 Yes 1 0.71

Key Findings:

Bioavailability and Permeability :

  • This compound outperforms its analogs in BBB permeability, a critical factor for CNS-targeted therapeutics. This is attributed to its balanced lipophilicity (Log Po/w = 2.15) and moderate polar surface area (TPSA = 40.46 Ų) .
  • The compound’s bioavailability score (0.55) is comparable to (4-Fluoro-2-nitrophenyl)boronic acid (0.60) but superior to brominated analogs like (3-Bromo-5-chlorophenyl)boronic acid (0.48).

Structural Modifications and Solubility :

  • Substitution with nitro or fluorine groups (e.g., (4-Fluoro-2-nitrophenyl)boronic acid) increases solubility but introduces PAINS alerts, limiting therapeutic utility .
  • This compound’s bromo-chloro substitution pattern optimizes solubility (0.24 mg/mL) without triggering structural toxicity flags.

Synthetic Accessibility :

  • This compound’s synthetic accessibility score (2.07) is lower than its dichlorinated analog (6-Bromo-2,3-dichlorophenyl)boronic acid, which requires additional halogenation steps .

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